Cas no 95-15-8 (Thianaftene)

Thianaftene structure
Thianaftene structure
상품 이름:Thianaftene
CAS 번호:95-15-8
MF:C8H6S
메가와트:134.198240756989
MDL:MFCD00005864
CID:34780
PubChem ID:24861944

Thianaftene 화학적 및 물리적 성질

이름 및 식별자

    • Thianaphthene
    • 1-Benzothiophene
    • Thionaphthene
    • benzo(b)thiophene
    • thionaphthen
    • Benzo[b]thiophene
    • 1-BENZOTHIOPHEN
    • Benzothiophene
    • 1-Thiaindene
    • BBT
    • benzothiofuran
    • Benzothiophen
    • BZT
    • Thianaphtene
    • thianaphthalene
    • Thianaphthen
    • Thianapthene
    • 2,3-Benzothiophene
    • NSC 47196
    • 11095-43-5
    • NSC-47196
    • NSC47196
    • 1Thiaindene
    • EINECS 202-395-7
    • MFCD00005864
    • UNII-073790YQ2G
    • A845195
    • Thianaphthene, 95%
    • benzo[b]-thiophene
    • CHEBI:35858
    • NS00020042
    • CS-D1193
    • BDBM50167948
    • Q-100899
    • F0001-2267
    • B0093
    • AI3-15523
    • STK053859
    • hydrobenzothiophene
    • CHEBI:35857
    • 1Benzothiophene
    • DTXCID9031276
    • 13730-27-3
    • Benzothiophene-5-D
    • SY246286
    • EN300-36787
    • 95-15-8
    • MFCD31699976
    • THIANAPHTHENE [MI]
    • CHEMBL87112
    • AKOS005258172
    • Thianaftene
    • SCHEMBL7023
    • BIDD:GT0845
    • 073790YQ2G
    • C8H6S
    • GEO-00284
    • PS-5775
    • Q419709
    • Thianaphthene, 98%
    • DTXSID2052736
    • Z370711590
    • 2,3Benzothiophene
    • MDL: MFCD00005864
    • 인치: 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
    • InChIKey: FCEHBMOGCRZNNI-UHFFFAOYSA-N
    • 미소: S1C2C(=CC=CC=2)C=C1
    • BRN: 80580

계산된 속성

  • 정밀분자량: 134.01900
  • 동위원소 질량: 134.019021
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 101
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적(TPSA): 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.1
  • 분자량: 134.20
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 28.2

실험적 성질

  • 색과 성상: 백색 엽면 결정체
  • 밀도: 1.149 g/mL at 25 °C(lit.)
  • 융해점: 30-33 °C (lit.)
  • 비등점: 221-222 °C(lit.)
  • 플래시 포인트: 화씨 온도: 230°f
    섭씨: 110 ° c
  • 굴절률: 1.6332 (estimate)
  • 용해도: 0.13g/l
  • 수용성: 불용했어
  • PSA: 28.24000
  • LogP: 2.90130
  • 머크: 9303
  • 용해성: 에탄올, 에틸에테르, 아세톤과 일반 유기용제에 쉽게 용해되며 물에 용해되지 않는다.그것은 진한 황산에 녹아 체리홍으로 변하여 가열한 후 사라진다.
  • 증기압: 0.24 mmHg

Thianaftene 보안 정보

  • 기호: GHS07 GHS09
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302,H411
  • 경고성 성명: P273
  • 위험물 운송번호:UN3077
  • WGK 독일:3
  • 위험 범주 코드: 22-51/53
  • 보안 지침: S22; S24/25; S36; S26
  • 위험물 표지: Xn
  • 위험 등급:9
  • 위험 용어:R22
  • 패키지 그룹:III
  • TSCA:Yes
  • 저장 조건:Inert atmosphere,Room Temperature
  • 포장 등급:III

Thianaftene 세관 데이터

  • 세관 번호:29349990
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Thianaftene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B83840-5g
Thianaphthene
95-15-8 98%
5g
¥29.0 2022-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047208-25g
Benzo[b]thiophene
95-15-8 98%
25g
¥84.00 2024-04-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004447-5g
Thianaphthene
95-15-8 ≥98%
5g
¥28.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004447-10g
Thianaphthene
95-15-8 ≥98%
10g
¥34.00 2024-07-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12328-100g
Benzo[b]thiophene, 98+%
95-15-8 98+%
100g
¥3743.00 2023-03-01
Life Chemicals
F0001-2267-0.5g
Thianaftene
95-15-8 95%+
0.5g
$19.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12328-5g
Benzo[b]thiophene, 98+%
95-15-8 98+%
5g
¥508.00 2023-03-01
BAI LING WEI Technology Co., Ltd.
193382-100G
Thianaphthene, 98%
95-15-8 98%
100G
¥ 623 2022-04-26
Ambeed
A303896-25g
Thianaphthene
95-15-8 98%
25g
$19.0 2025-02-28
Ambeed
A303896-500g
Thianaphthene
95-15-8 98%
500g
$309.0 2025-02-28

Thianaftene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ;  1 h, 1 atm, 100 °C
참조
Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts
Mitsudome, Takato; Takahashi, Yusuke; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Angewandte Chemie, 2014, 53(32), 8348-8351

합성회로 2

반응 조건
1.1 Catalysts: Palladium chloride Solvents: Water ;  2 min, rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  rt; rt
참조
Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water
Bhattacharjya, Anish; Klumphu, Piyatida; Lipshutz, Bruce H., Organic Letters, 2015, 17(5), 1122-1125

합성회로 3

반응 조건
1.1 Solvents: Dimethylformamide ;  1 h, 130 °C
참조
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes
Masuya, Yoshihiro; Tobisu, Mamoru; Chatani, Naoto, Organic Letters, 2016, 18(17), 4312-4315

합성회로 4

반응 조건
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Nickel Solvents: Methanol ,  Water ;  5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
참조
A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen
Leonard, David K. ; Ryabchuk, Pavel ; Anwar, Muhammad ; Dastgir, Sarim ; Junge, Kathrin ; et al, ChemSusChem, 2022, 15(5),

합성회로 5

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  26 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light
Gao, Li; Chang, Bin; Qiu, Wenzhao; Wang, Lele; Fu, Xianzhi; et al, Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207

합성회로 6

반응 조건
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene](tricyclo[3.3.1.13,… Solvents: Toluene ;  16 h, 120 °C
참조
Gold(I)-Catalyzed Protodecarboxylation of (Hetero)Aromatic Carboxylic Acids
Dupuy, Stephanie; Nolan, Steven P., Chemistry - A European Journal, 2013, 19(42), 14034-14038

합성회로 7

반응 조건
1.1 Solvents: Dichloromethane
참조
Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenes
Kitamura, Tsugio; Kobayashi, Shinjiro; Taniguchi, Hiroshi, Chemistry Letters, 1988, (10), 1637-8

합성회로 8

반응 조건
1.1 Catalysts: Quinoline ,  Copper
참조
Preparation of benzo[b]thiophenes from benzo[b]thiophene-2-carboxylic acids
, Japan, , ,

합성회로 9

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  0.5 h, rt
참조
Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms
Chelucci, Giorgio; Baldino, Salvatore; Ruiu, Andrea, Journal of Organic Chemistry, 2012, 77(21), 9921-9925

합성회로 10

반응 조건
참조
High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcohol
Sukhomazova, E. N.; Russavskaya, N. V.; Korchevin, N. A.; Deryagina, E. N.; Voronkov, M. G., Zhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12

합성회로 11

반응 조건
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium ,  Copper ,  Titania Solvents: Toluene ;  rt → 250 °C; 4 h, 0.5 MPa, 250 °C
참조
A novel synthesis of benzo[b]thiophene
Liao, Zutai; Lv, Xuehao; Tao, Ming, Research on Chemical Intermediates, 2013, 39(9), 4021-4024

합성회로 12

반응 조건
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ;  1 h, 90 °C
참조
Gold-Catalyzed Proto- and Deuterodeboronation
Barker, Graeme; Webster, Stacey; Johnson, David G.; Curley, Rachel; Andrews, Matthew; et al, Journal of Organic Chemistry, 2015, 80(20), 9807-9816

합성회로 13

반응 조건
1.1 Reagents: Hydrogen ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ;  12 h, 1 atm, 80 °C
참조
Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex
Jheng, Nai-Yuan; Ishizaka, Yusuke; Naganawa, Yuki ; Minami, Yasunori ; Sekiguchi, Akira; et al, ACS Catalysis, 2022, 12(4), 2320-2329

합성회로 14

반응 조건
1.1 Reagents: Lithium tert-butoxide ,  Water Catalysts: Cobalt dibromide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates
Li, Ninglin; Xiong, Fuqiang; Gao, Ke, Journal of Organic Chemistry, 2021, 86(2), 1972-1979

합성회로 15

반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Titania Solvents: 1,4-Dioxane ;  1 h, 1 atm, 100 °C
참조
Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization
, Japan, , ,

합성회로 16

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ;  8 h, 65 °C
참조
NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles
Chelucci, Giorgio; Figus, Susanna, Journal of Molecular Catalysis A: Chemical, 2014, 393, 191-209

합성회로 17

반응 조건
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Chitosan Solvents: Methanol ,  Water ;  48 h, 30 bar, 120 °C
참조
A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl Halides
Sahoo, Basudev; Surkus, Annette-Enrica; Pohl, Marga-Martina; Radnik, Joerg; Schneider, Matthias; et al, Angewandte Chemie, 2017, 56(37), 11242-11247

합성회로 18

반응 조건
1.1 Reagents: Dimethylformamide ,  Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine ,  Cesium fluoride Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt
참조
Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine
Shigeno, Masanori ; Fujii, Yuki; Kajima, Akihisa; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Process Research & Development, 2019, 23(4), 443-451

합성회로 19

반응 조건
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ;  10 h, 60 °C
참조
Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions
Deng, Jiazhu; Xue, Teng; Wu, Haihong; Wu, Peng, New Journal of Chemistry, 2022, 46(25), 12169-12176

합성회로 20

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Cyclohexane ;  24 h, 130 °C
참조
Fibrous-Silica Supported Palladium-Nanoparticles (KCC-1-PEI/Pd): A Sustainable Nanocatalyst for Decarbonylation Reactions
Kundu, Pintu K.; Dhiman, Mahak; Modak, Atanu; Chowdhury, Arindam; Polshettiwar, Vivek; et al, ChemPlusChem, 2016, 81(11), 1142-1146

Thianaftene Raw materials

Thianaftene Preparation Products

Thianaftene 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:95-15-8)Thianaphthene
주문 번호:sfd22198
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:39
가격 ($):discuss personally

Thianaftene 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-15-8)1-Benzothiophene
2448597
순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:95-15-8)Thianaftene
A847764
순결:99%/99%
재다:500g/1kg
가격 ($):278.0/473.0